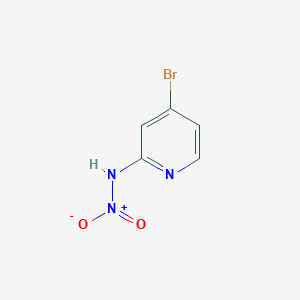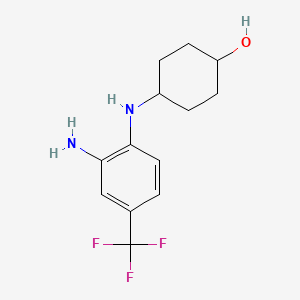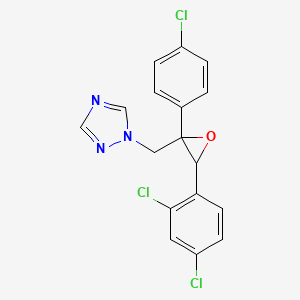
Alteconazole
Descripción general
Descripción
Alteconazole is a synthetic organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered cyclic ether group, which is highly reactive due to the ring strain. This compound features a triazole ring, a chlorophenyl group, and a dichlorophenyl group, making it a molecule of interest in various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Alteconazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.
Attachment of Chlorophenyl and Dichlorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions.
Epoxidation: The final step involves the formation of the epoxide ring, which can be achieved through the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The epoxide ring can undergo oxidation reactions to form diols.
Reduction: Reduction of the compound can lead to the opening of the epoxide ring, forming alcohols.
Substitution: The triazole and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Diols: From oxidation of the epoxide ring.
Alcohols: From reduction of the epoxide ring.
Substituted Triazoles: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can act as a ligand in catalytic reactions.
Biology
Antifungal Agents: Triazole-containing compounds are known for their antifungal properties.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Investigated for potential therapeutic applications, including antifungal and anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Alteconazole involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The epoxide ring can react with nucleophilic sites in proteins, leading to covalent modifications.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A basic triazole compound with antifungal properties.
Epoxides: A class of compounds with a three-membered cyclic ether group.
Chlorophenyl Derivatives: Compounds containing chlorophenyl groups, known for their biological activities.
Uniqueness
The combination of the triazole ring, chlorophenyl, and dichlorophenyl groups in Alteconazole makes it unique in terms of its chemical reactivity and potential biological activities. This structural uniqueness can lead to specific interactions with biological targets, making it a compound of interest in various fields of research.
Propiedades
Fórmula molecular |
C17H12Cl3N3O |
|---|---|
Peso molecular |
380.7 g/mol |
Nombre IUPAC |
1-[[2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C17H12Cl3N3O/c18-12-3-1-11(2-4-12)17(8-23-10-21-9-22-23)16(24-17)14-6-5-13(19)7-15(14)20/h1-7,9-10,16H,8H2 |
Clave InChI |
HUSJLAKLJPOCEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2(C(O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
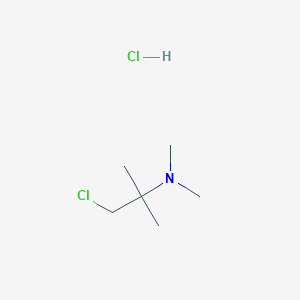
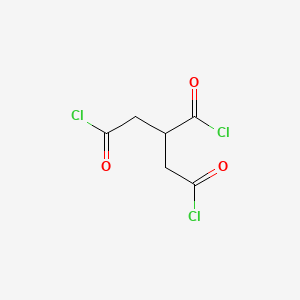
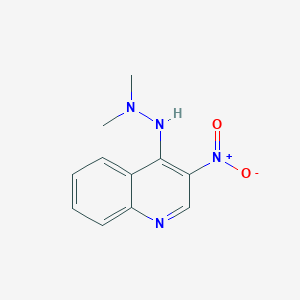
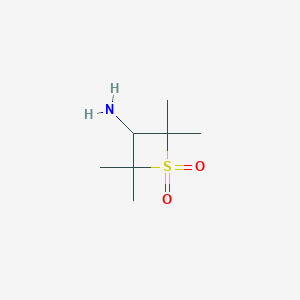
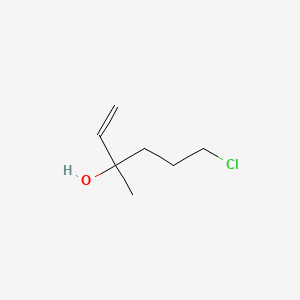
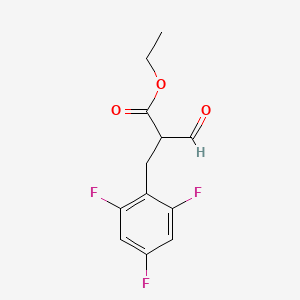
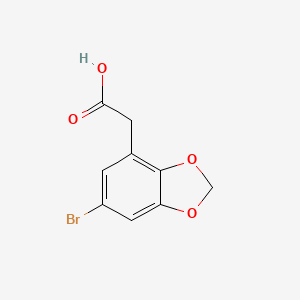
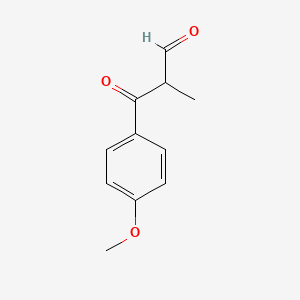
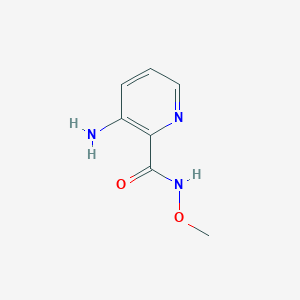
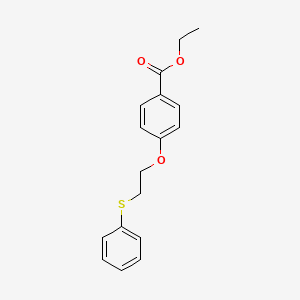
![6-chloro-7-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8286699.png)
![[2-Isopropoxy-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B8286709.png)
